Exon 2 Skipping Potency: CD33 Splicing Modulator 1 vs. Representative Cluster Analogs
In the K562 CD33 splicing luciferase reporter assay, compound 1 (free base) induced exon 2 skipping with an EC50 of 7.8 μM, while a structurally related analog (compound 10) within the same active cluster demonstrated significantly higher potency with an EC50 of 0.53 μM [1]. Conversely, other cluster members (compounds 5 and 6) exhibited EC50 values >10 μM, representing a >10-fold lower potency [1]. This intra-class potency range underscores the critical impact of specific structural modifications on splicing modulation activity and establishes that potency alone does not define compound selection.
| Evidence Dimension | CD33 exon 2 skipping activity (EC50) |
|---|---|
| Target Compound Data | 7.8 μM |
| Comparator Or Baseline | Compound 10: 0.53 μM; Compounds 5 and 6: >10 μM |
| Quantified Difference | Compound 1 is 14.7-fold less potent than compound 10; >1.3-fold more potent than compounds 5 and 6 |
| Conditions | K562 cell line, CD33 luciferase splicing reporter assay with NanoLuc counterscreen |
Why This Matters
This quantitative head-to-head data demonstrates that CD33 splicing modulator 1 occupies a defined potency position within its chemical series, enabling researchers to select it as a moderately potent tool compound distinct from both the highest-potency analog and inactive structural relatives.
- [1] Niu H, et al. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators. ACS Med Chem Lett. 2022;13(1):55-62. Table 1: SAR of Compounds in CD33 Splicing Assays. View Source
